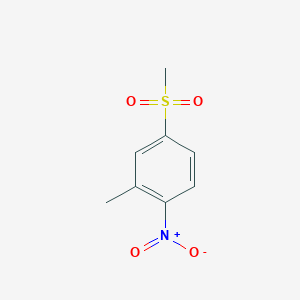

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

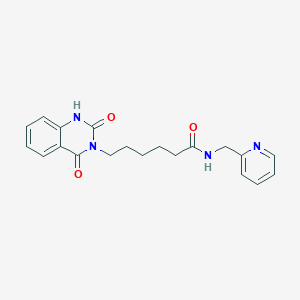

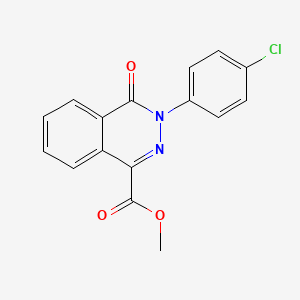

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene, also known as Methyl Red, is a chemical compound widely used in scientific research. It is an organic compound with the chemical formula C7H7NO4S and a molecular weight of 213.20 g/mol. Methyl Red is a red crystalline powder that is soluble in water, ethanol, and methanol. It is commonly used as an indicator in acid-base titrations and is also used in microbiology to differentiate between bacteria that produce mixed acids and those that produce only acetic acid during fermentation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

“2-Methyl-4-(methylsulfonyl)-1-nitrobenzene” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various strains of bacteria, including MRSA , E. coli , K. pneumoniae , P. aeruginosa , and A. baumannii . The ability to combat resistant bacterial strains makes these derivatives valuable for developing new antimicrobial agents.

Anti-inflammatory Activities

The same derivatives have also been tested for their anti-inflammatory activities, showing promising results. They exhibit selective inhibition of the COX-2 enzyme, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs . This selectivity could lead to the development of safer anti-inflammatory medications.

Synthesis of Bioactive Compounds

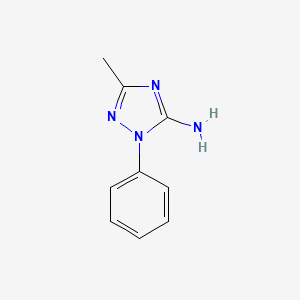

The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it has been used in the synthesis of indole derivatives that possess both antimicrobial and anti-inflammatory activities . This dual activity is particularly beneficial for treating conditions where inflammation is associated with a bacterial infection.

Organic Synthesis

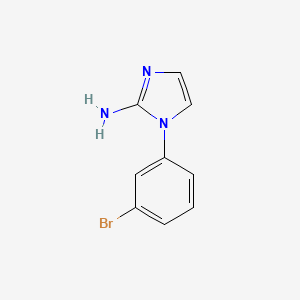

In organic chemistry, “2-Methyl-4-(methylsulfonyl)-1-nitrobenzene” is involved in the synthesis of complex molecules like pyrrole derivatives . These derivatives are central to several successful drugs, indicating the compound’s role in the development of pharmaceuticals.

Development of Antimalarial and HIV-1 Protease Inhibitors

Derivatives of “2-Methyl-4-(methylsulfonyl)-1-nitrobenzene” have been explored for their potential in treating diseases like malaria and HIV. The synthesis of pyrrole-3-carboxylic acid amides, which are structurally related to this compound, has led to the development of antimalarial and HIV-1 protease inhibitory activities .

Medicinal Chemistry

The compound’s derivatives are being studied for their medicinal applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents. This broad range of potential therapeutic uses underscores the compound’s significance in medicinal chemistry research .

Eigenschaften

IUPAC Name |

2-methyl-4-methylsulfonyl-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEONDRKRXPDGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(methylsulfonyl)-1-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)

![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)